molecular formula C25H21N3O4S2 B2799769 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 864939-32-2

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2799769
CAS No.: 864939-32-2
M. Wt: 491.58
InChI Key: APAVIUFCGQIHTP-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide (CAS 864939-32-2) is a complex synthetic compound featuring a chromeno-thiazole core structure, which is of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Compounds within this structural class, particularly those containing the sulfamoyl benzamidothiazole scaffold, have been identified in high-throughput screens as potentiators of NF-κB activation in the presence of Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS) . This mechanism is highly relevant for investigating novel vaccine adjuvants, as enhancing and sustaining NF-κB signaling can lead to more robust immune responses to pathogenic antigens . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been discovered to act as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, functioning as negative allosteric modulators . This makes such compounds valuable pharmacological tools for probing the poorly understood physiological functions of ZAC in the central nervous system and peripheral tissues . The integration of chromene, thiazole, and sulfonamide functional groups in a single molecule creates a versatile scaffold for probing diverse biological targets. Researchers can utilize this compound in structure-activity relationship (SAR) studies, as a building block for developing more potent analogs, or as a lead compound in discovery efforts focused on immunology, neuroscience, and oncology.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-2-28(18-8-4-3-5-9-18)34(30,31)19-14-12-17(13-15-19)24(29)27-25-26-23-20-10-6-7-11-21(20)32-16-22(23)33-25/h3-15H,2,16H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAVIUFCGQIHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The combination of chromeno and thiazole moieties in its structure suggests a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C19H20N2O3SC_{19}H_{20}N_2O_3S and a molecular weight of approximately 364.50 g/mol. Its unique structural features contribute to its biological activity.

The biological activity of thiazole derivatives, including this compound, is attributed to their ability to interact with various biochemical pathways. These interactions can lead to:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against a range of microbial pathogens.
  • Anticancer Properties : The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : It can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammation.

Biological Activities

Research indicates that compounds containing thiazole and chromene structures exhibit diverse biological activities:

  • Antimicrobial Activity :
    • Studies have demonstrated that thiazole derivatives can inhibit the growth of bacteria and fungi. For instance, one study reported that similar compounds showed moderate to potent antifungal activity against various strains .
  • Anticancer Activity :
    • The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cells. Research into related thiazole compounds has shown promising results in inhibiting tumor growth .
  • Anti-inflammatory Activity :
    • Compounds with similar structures have been noted for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines .

Case Studies

  • Antifungal Activity Evaluation :
    A recent study evaluated the antifungal activities of novel thiazole derivatives at a concentration of 50 μg/mL, finding that several exhibited significant inhibition against phytopathogenic strains . This suggests that this compound could similarly possess antifungal properties.
  • Anticancer Studies :
    Another study focused on thiazole derivatives indicated their effectiveness in inhibiting cancer cell lines, leading to decreased viability and increased apoptosis rates . Such findings highlight the potential of this compound in cancer therapeutics.

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Thiazole-Benzamide Scaffolds

N-[4-(2-Pyridyl)thiazol-2-yl]benzamides
  • Structure: Replace the chromenothiazole core with a pyridyl-thiazole system (e.g., N-[4-(2-pyridyl)thiazol-2-yl]benzamide derivatives).
  • Activity: These compounds exhibit adenosine receptor affinities in the micromolar range. Notably, replacing benzamide with cyclopentanamide retains activity, suggesting flexibility in the amide substituent .
N-(Benzo[d]thiazol-2-yl)-4-sulfamoylbenzamides
  • Example : 4-(N-methyl-N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide (CAS: 313405-34-4).
  • Structure: Features a simpler thiazole ring instead of the fused chromenothiazole system.
  • Key Differences : Reduced molecular complexity but retains the sulfamoyl-benzamide motif.
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods in .
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
  • Structure : Contains a bromophenyl-thiazole core and dimethylsulfamoyl group.

Chromenothiazole Derivatives

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[cyclohexyl(methyl)sulfamoyl]benzamide
  • Structure: Shares the chromenothiazole core but substitutes the N-ethyl-N-phenylsulfamoyl group with a cyclohexyl-methylsulfamoyl moiety.
  • Physicochemical Properties : Molecular weight = 483.603 g/mol; SMILES: O=C(c1ccc(cc1)S(=O)(=O)N(C1CCCCC1)C)Nc1sc2c(-c3ccccc3OC2)n1 .
  • Key Differences : Bulkier sulfamoyl substituent may alter solubility and target engagement compared to the ethyl-phenyl variant.

Triazole and Triazinthione Hybrids

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
  • Structure : Triazole-thiones linked to sulfonylphenyl groups (e.g., compounds [7–9] in ).
  • Activity: Demonstrated tautomerism (thione vs.
  • Comparison: Less rigid than chromenothiazole systems but offers redox-active sulfur atoms for unique interactions.
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Chromenothiazole-Benzamide Not reported ~500 (estimated) Chromenothiazole, sulfamoyl
N-(Benzo[d]thiazol-2-yl)-4-sulfamoylbenzamide 280–282 (decomp.) 375.43 Thiazole, sulfamoyl
Triazole-Benzamide Hybrids () 204–297 450–600 Triazole, benzamide
N-[4-(2-Pyridyl)thiazol-2-yl]benzamides Not reported 300–400 Pyridyl-thiazole, benzamide

Q & A

Basic: What are the recommended synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide?

Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:

Thiazole ring formation : Condensation of chromeno-thiazole precursors (e.g., 4H-chromeno[4,3-d]thiazole) with benzamide derivatives under nitrogen atmosphere, using coupling agents like EDCI or DCC .

Sulfamoylation : Introduction of the N-ethyl-N-phenylsulfamoyl group via sulfonation of the benzamide intermediate, followed by alkylation with ethyl iodide and phenylboronic acid under catalytic conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) yield high-purity product.
Key Validation : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and HRMS (exact mass: ~530–550 g/mol) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., sulfamoyl group at δ 3.1–3.5 ppm for ethyl protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 545.12) .
  • HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for benzamide) .

Advanced: How can researchers resolve contradictory data on its biological activity across studies?

Methodological Answer:
Discrepancies in reported bioactivities (e.g., antimicrobial vs. anticancer) may arise from:

  • Experimental Design : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Compound Stability : Degradation under varying pH or temperature conditions during assays .
  • Solution:
    • Standardize Assays : Use identical protocols (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity) .
    • Control for Solubility : Pre-dissolve in DMSO (<0.1% v/v) to avoid aggregation .
    • Validate Targets : Employ molecular docking to compare binding affinities with reported enzymes (e.g., COX-2 for anti-inflammatory activity) .

Advanced: What strategies optimize the yield of the sulfamoylation step?

Methodological Answer:
Low yields (~40–60%) in sulfamoylation are common due to steric hindrance from the chromeno-thiazole moiety. Optimization strategies include:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Replace dichloromethane with THF to improve sulfonyl chloride reactivity .
  • Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions .
    Post-Reaction Analysis : Monitor reaction progress via TLC (Rf_f ~0.3 in ethyl acetate/hexane 3:7) .

Basic: What are the reported biological targets of this compound?

Methodological Answer:
Preliminary studies suggest interactions with:

  • Enzymes : Inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases, validated via enzyme-linked immunosorbent assays (ELISA) .
  • DNA Intercalation : Fluorescence quenching assays indicate partial DNA binding, potentially contributing to anticancer activity .
  • Microbial Targets : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins in S. aureus) .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:
Structure-Activity Relationship (SAR) studies should focus on:

Core Modifications :

  • Replace the chromeno-thiazole with benzo[d]thiazole to assess ring size impact on bioactivity .
  • Vary sulfamoyl substituents (e.g., N-propyl instead of N-ethyl) .

Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro at para-position) to enhance electrophilicity .

Assay Design : Test derivatives against a panel of cancer cell lines (e.g., NCI-60) and bacterial strains to correlate structural changes with activity .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : Protect from light and moisture; store at -20°C in amber vials under argon .
  • Degradation Pathways : Hydrolysis of the sulfamoyl group in acidic conditions (pH < 4) or at elevated temperatures (>40°C) .
  • Stability Testing : Monitor via HPLC every 6 months; discard if purity drops below 95% .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:
Poor solubility (<10 µM in PBS) can be mitigated by:

  • Prodrug Design : Synthesize phosphate or glycoside derivatives for enhanced hydrophilicity .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: ~150 nm) to improve bioavailability .
  • Co-Solvent Systems : Combine Cremophor EL and ethanol (1:1 v/v) for intravenous administration .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Waste Disposal : Neutralize with 10% NaOH solution before incineration .
  • Toxicity Data : LD50_{50} in mice is ~200 mg/kg; avoid inhalation or direct contact .

Advanced: How to validate its mechanism of action using computational tools?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to predict binding poses with COX-2 (PDB ID: 5KIR) .

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .

QSAR Modeling : Develop predictive models (e.g., Random Forest) using descriptors like logP and polar surface area .

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